![molecular formula C10H12N2O3 B1621609 2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid CAS No. 37534-65-9](/img/structure/B1621609.png)
2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid
説明
“2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol. It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The molecular structure of “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” consists of an aminocarbonyl group (CONH2), an amino group (NH2), a phenyl group (C6H5), and a propanoic acid group (CH2CH2COOH) .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that amino acids, which this compound is structurally similar to, are colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties. Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .
科学的研究の応用
Application in Fluorescence Probing
- Scientific Field: Chemistry
- Summary of the Application: This compound is used as a part of a highly selective fluorescent probe for the detection of Cu(II). The detection mechanism relies on the Cu(II)-catalyzed oxidative hydroxylation of 2-(aminocarbonyl)phenylboronic acid into salicylamide .
- Methods of Application: The probe’s structure is simple and readily available, providing a novel method for quantitatively detecting Cu(II) in the linear range of 0–22 mM, with a limit of detection down to 68 nM .
- Results or Outcomes: The probe induces more than a 35-fold fluorescence enhancement, exhibiting high selectivity for Cu(II) over 16 other metal ions .
Application in Amino Acid Modification
- Scientific Field: Organic Chemistry
- Summary of the Application: Amino acid modification plays an important role across several fields, including synthetic organic chemistry, materials science, targeted drug delivery, and the probing of biological function .
- Methods of Application: Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .
- Results or Outcomes: These reactions are characterized by their mild, physiologically compatible conditions, greatly enhancing their usefulness for amino acid modification .
Application in Metal Ion Detection
- Scientific Field: Analytical Chemistry
- Summary of the Application: Aminopolycarboxylic acids, which include “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid”, form strong complexes with metal ions. This property makes them useful in a wide variety of chemical, medical, and environmental applications .
- Methods of Application: The chelating properties of aminopolycarboxylates can be engineered by varying the groups linking the nitrogen atoms so as to increase selectivity for a particular metal ion .
- Results or Outcomes: This reagent provides a means of determining the calcium content in intra-cellular fluid .
Application in Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: The β-aminoketone moiety, which is structurally similar to “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid”, has been found to be the basic skeleton of several drugs .
- Methods of Application: These compounds are synthesized through various reactions, including Mannich reactions, condensation reactions, reductive hydroamination, alkylation, carbonylative coupling, and acid hydrolysis of metal complexes .
- Results or Outcomes: The synthesized compounds have been used in the synthesis of various drugs, including tolperisone (vasodilation), oxyfedrine (therapeutic coronary disease), and sitagliptin (antidiabetic) .
Application in Calcium Detection
- Scientific Field: Biochemistry
- Summary of the Application: Aminopolycarboxylic acids, such as “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid”, can be engineered to increase selectivity for a particular metal ion. One such application is the detection of calcium in intra-cellular fluid .
- Methods of Application: The compound Fura-2 is noteworthy as it combines two functionalities: it has high selectivity for calcium over magnesium and it has a substituent which makes the complex fluorescent when it binds calcium .
- Results or Outcomes: This reagent provides a means of determining the calcium content in intra-cellular fluid .
Application in Photocatalytic Amino Acid Modification
- Scientific Field: Organic Chemistry
- Summary of the Application: Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .
- Methods of Application: Some photoredox-catalysed methods are only suitable for individual amino acid modification, but the mild conditions can also allow for application of the chemistry to peptides, or even proteins .
- Results or Outcomes: This review provides an introduction to photoredox catalysis for amino acid modification, both individually and within larger peptide sequences .
将来の方向性
While specific future directions for “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” were not found, it’s worth noting that compounds with similar structures have been studied for their potential anti-inflammatory properties . This suggests that “2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid” and similar compounds could be further investigated for potential therapeutic applications.
特性
IUPAC Name |
2-(carbamoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWQOZCSQLTKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388199 | |
| Record name | N-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Aminocarbonyl)amino]-3-phenylpropanoic acid | |
CAS RN |
37534-65-9 | |
| Record name | N-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(carbamoylamino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)
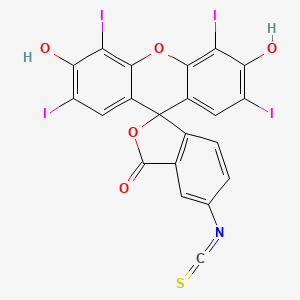


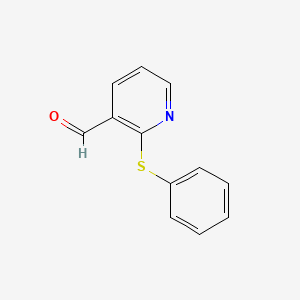
![Methyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621535.png)
![4-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1621539.png)
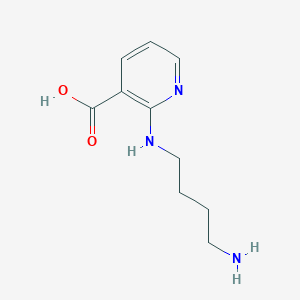
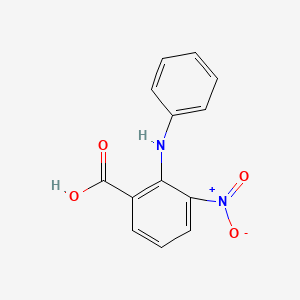
![2-Biphenyl-4-YL-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1621543.png)
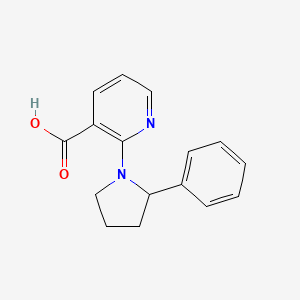
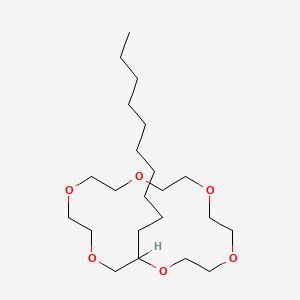
![N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline](/img/structure/B1621548.png)
